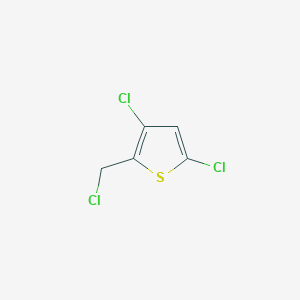

3,5-Dichloro-2-(chloromethyl)thiophene

Description

Significance of Thiophene (B33073) Scaffolds in Synthetic Chemistry Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in synthetic chemistry. nih.govmdpi.com Its structural and electronic properties make it a valuable component in materials science and medicinal chemistry. nih.govmdpi.com Thiophene derivatives are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The sulfur atom in the ring can participate in non-covalent S---S interactions, which can facilitate intermolecular charge transport, a desirable property for semiconducting materials. nih.gov

In medicinal chemistry, the thiophene nucleus is considered a bio-isostere of the phenyl ring, meaning it can often replace a benzene (B151609) ring in a biologically active compound without a significant loss of activity. nih.govwikipedia.org This substitution can favorably alter a drug candidate's physicochemical properties, such as solubility and metabolism. nih.gov Consequently, the thiophene scaffold is present in numerous pharmaceuticals. nih.govwikipedia.org The versatility and accessibility of thiophene and its derivatives ensure their continued importance as fundamental building blocks in the creation of novel functional molecules. espublisher.comresearchgate.net

Strategic Importance of Halogenation in Thiophene Functionalization

Halogenation is a powerful and widely used strategy for the functionalization of thiophene rings. iust.ac.ir The introduction of halogen atoms (F, Cl, Br, I) at specific positions on the thiophene core serves two primary purposes: modifying the electronic properties of the molecule and providing reactive handles for subsequent chemical reactions. researchgate.netrsc.org Halogenated thiophenes are crucial monomers in the synthesis of π-conjugated polymers, where the nature of the halogen can influence the polymerization mechanism and control. researchgate.net

The carbon-halogen bond on a thiophene ring is a key site for cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. These reactions are fundamental tools for carbon-carbon bond formation, allowing for the attachment of a wide variety of organic fragments to the thiophene scaffold. researchgate.net This synthetic flexibility is essential for the construction of complex molecules from simpler, halogenated precursors. The rate of halogenation of thiophene is significantly faster than that of benzene, allowing for facile, and often regioselective, introduction of halogens under controlled conditions. iust.ac.ir The presence of multiple halogen atoms, as seen in 3,5-Dichloro-2-(chloromethyl)thiophene (B6235770), offers distinct reactive sites that can be addressed selectively to build molecular complexity.

Structural Context of Dichloro(chloromethyl)thiophenes within Heterocyclic Chemistry

Within the vast landscape of heterocyclic chemistry, dichloro(chloromethyl)thiophenes are classified as highly functionalized aromatic compounds. The parent compound of this analysis, this compound, possesses a unique arrangement of three chlorine atoms, each with distinct reactivity.

The two chlorine atoms directly attached to the thiophene ring at positions 3 and 5 activate these sites for nucleophilic aromatic substitution or serve as coupling points in transition-metal-catalyzed reactions. The chloromethyl group at position 2 is a highly reactive benzylic-type halide. This group is susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of a wide range of functionalities, including amines, alcohols, and thiols.

The combination of these three reactive centers on a stable aromatic core makes compounds like this compound potent trifunctional building blocks. Chemists can exploit the differential reactivity of the ring-bound chlorines versus the chloromethyl group to perform sequential, site-selective modifications, thereby assembling complex target molecules in a controlled and predictable manner.

| Property | Value | Source |

|---|---|---|

| CAS Number | 100114-13-4 | bldpharm.com |

| Molecular Formula | C₅H₃Cl₃S | bldpharm.com |

| Molecular Weight | 201.50 g/mol | bldpharm.comcymitquimica.com |

Overview of Research Trajectories for Multifunctional Thiophene Building Blocks

Research involving multifunctional thiophene building blocks is primarily directed toward the synthesis of advanced materials and complex organic molecules. nih.govrsc.org These building blocks are instrumental in creating organic semiconductors with tailored properties. acs.orgnih.gov By carefully selecting and combining different functionalized thiophene units, researchers can fine-tune the electronic and physical properties of polymers and small molecules for specific applications in electronics. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl3S |

|---|---|

Molecular Weight |

201.5 g/mol |

IUPAC Name |

3,5-dichloro-2-(chloromethyl)thiophene |

InChI |

InChI=1S/C5H3Cl3S/c6-2-4-3(7)1-5(8)9-4/h1H,2H2 |

InChI Key |

QKPZXLWXNPOAOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Cl)CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 2 Chloromethyl Thiophene and Analogous Structures

Regioselective Chlorination Strategies for Thiophene (B33073) Ring Systems

Achieving specific substitution patterns on the thiophene ring is paramount. The inherent electronic properties of the thiophene ring, where the sulfur atom directs electrophilic attack primarily to the α-positions (C2 and C5), dictate the strategies that must be employed.

Direct halogenation is the most straightforward approach to introducing chlorine atoms onto the thiophene ring. Thiophene is significantly more reactive towards electrophilic substitution than benzene (B151609), with halogenation proceeding readily, even at low temperatures. iust.ac.ir The reaction occurs via an electrophilic aromatic substitution mechanism, where an electrophilic chlorine species attacks the electron-rich thiophene ring.

Common chlorinating agents include elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂). jcu.edu.au The reaction typically proceeds stepwise:

Monochlorination: The first chlorine atom is directed to the most reactive position, the C2 (or α) position, to yield 2-chlorothiophene (B1346680). researchgate.netgoogle.com

Dichlorination: The second chlorine atom is then added, primarily at the other α-position (C5), resulting in 2,5-dichlorothiophene. researchgate.netgoogle.comwikipedia.org

Achieving substitution patterns other than 2,5-dichloro through direct halogenation is challenging due to the strong directing effect of the sulfur heteroatom. Over-halogenation to produce tri- and tetra-chlorinated thiophenes can also occur under harsh conditions. iust.ac.irwikipedia.org The use of an iodine catalyst has been shown to improve the directive substitutive chlorination of thiophene, increasing the yield of specific chlorothiophene isomers. google.com

Table 1: Common Direct Chlorination Reagents for Thiophene

| Reagent | Typical Conditions | Primary Product(s) |

|---|---|---|

| Chlorine (Cl₂) | Low temperature (-30°C), dark | 2-Chlorothiophene |

| Sulfuryl Chloride (SO₂Cl₂) | Polar solvent | Isomerically pure chloro-derivatives |

This table provides an interactive overview of common reagents used in the direct chlorination of thiophene.

To overcome the regiochemical limitations of direct halogenation and access isomers like 3,5-dichlorothiophene, indirect methods involving precursor functionalization are employed. These multi-step strategies allow for the precise placement of chlorine atoms on the thiophene ring.

One powerful technique is lithiation followed by chlorination . Thiophene derivatives can be selectively deprotonated (lithiated) at specific positions using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). jcu.edu.au The resulting thienyllithium intermediate is a potent nucleophile that can react with an electrophilic chlorine source (e.g., N-chlorosuccinimide (NCS) or hexachloroethane) to install a chlorine atom at the desired position. This method offers excellent regiocontrol, as the site of lithiation can often be directed by existing substituents or by controlling reaction conditions. jcu.edu.au

Another approach involves metal-catalyzed cross-coupling reactions . While more commonly used for forming carbon-carbon bonds, the principles can be adapted for halogenation. A thiophene derivative functionalized with a boronic acid or ester (for Suzuki coupling) or a stannane (B1208499) (for Stille coupling) can be coupled with a chlorine source under palladium catalysis. jcu.edu.au This allows for the construction of specifically substituted halothiophenes that are inaccessible through direct electrophilic attack.

Introduction of the Chloromethyl Moiety: Advanced Chloromethylation Approaches

Once the thiophene ring is appropriately chlorinated, the next critical step is the introduction of the chloromethyl (-CH₂Cl) group. This is typically accomplished via electrophilic substitution.

The traditional method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction . This reaction utilizes formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride (HCl), often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). nbinno.comgoogle.com The reaction introduces the -CH₂Cl group onto the ring, typically at the most activated position. For a substrate like 3,5-dichlorothiophene, the remaining C2 position is the most likely site of electrophilic attack.

However, this classical protocol is beset with challenges:

Hazardous Byproducts: The reaction conditions can lead to the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.

Polymerization: The strongly acidic conditions and reactive nature of the product can cause polymerization and the formation of insoluble tars, reducing the yield. iust.ac.ir

Polysubstitution: If multiple activated sites are available on the ring, di- or polysubstitution can occur.

The chloromethylation reaction proceeds through an electrophilic aromatic substitution pathway. The key steps are:

Formation of the Electrophile: Formaldehyde is activated by the strong acid (HCl) and the Lewis acid catalyst (e.g., ZnCl₂). This generates a highly reactive electrophilic species, often represented as the hydroxymethyl cation ([CH₂OH]⁺) or a related complex.

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: The ring regains its aromaticity by losing a proton.

Conversion to Chloromethyl Group: The resulting hydroxymethylthiophene intermediate is then converted to the final chloromethyl product by reaction with HCl, typically via an Sₙ2 mechanism where chloride displaces the protonated hydroxyl group. orgsyn.org

Modern research has focused on overcoming the limitations of the classical Blanc reaction by exploring novel catalytic systems and reaction media. The goal is to improve reaction efficiency, selectivity, and safety.

Catalytic Systems:

Ionic Liquids: The use of ionic liquids, such as 1-octyl-3-methylimidazolium bromide, as catalysts has been shown to significantly improve the efficiency of chloromethylation. google.com These systems can act as both the solvent and catalyst, leading to higher conversion rates and yields under milder conditions compared to traditional Lewis acids. google.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction between reactants in different phases (e.g., an aqueous HCl/formaldehyde phase and an organic thiophene phase). This can lead to high yields under optimized conditions. nbinno.com

Table 2: Catalytic Systems for Thiophene Chloromethylation

| Catalyst System | Reagents | Key Advantages |

|---|---|---|

| Lewis Acid (e.g., ZnCl₂) | Formaldehyde, HCl | Classical, well-established method |

| Ionic Liquid (e.g., [C₈MIM]Br) | Paraformaldehyde, HCl | High conversion and yield, cleaner reaction |

This interactive table summarizes different catalytic approaches for the chloromethylation of thiophene derivatives.

Synthetic Routes to Chloromethylated Thiophenols

While not a direct precursor to 3,5-dichloro-2-(chloromethyl)thiophene (B6235770), the synthesis of chloromethylated thiophenols provides insight into the introduction of the chloromethyl group to a sulfur-containing aromatic ring. A common approach involves the chloromethylation of thiophenol or its derivatives. This electrophilic aromatic substitution reaction typically utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds through the formation of a chloromethyl cation equivalent, which then attacks the electron-rich thiophene ring. The position of chloromethylation is directed by the existing substituents on the thiophene ring.

Multi-step Synthetic Sequences for this compound

The synthesis of this compound generally requires a multi-step approach to achieve the specific substitution pattern. Direct chloromethylation of 3,5-dichlorothiophene is a potential route, though it may lead to a mixture of isomers. More controlled syntheses often involve sequential halogenation and functionalization steps.

Sequential Halogenation and Chloromethylation Strategies

A plausible and controlled synthetic strategy for this compound involves a sequential process starting from a suitable thiophene precursor. One such pathway could begin with 2-methylthiophene.

Step 1: Chlorination of 2-Methylthiophene

The initial step would be the chlorination of 2-methylthiophene. The methyl group is an ortho-, para-director, but due to the high reactivity of the thiophene ring, direct chlorination with agents like chlorine gas or sulfuryl chloride can lead to a mixture of chlorinated products, including over-chlorination. To achieve selective dichlorination at the 3- and 5-positions, careful control of reaction conditions such as temperature, solvent, and the molar ratio of the chlorinating agent is crucial.

Step 2: Chloromethylation of 3,5-Dichloro-2-methylthiophene (B8562194)

The resulting 3,5-dichloro-2-methylthiophene can then undergo chloromethylation. However, a more common and effective method is the radical chlorination of the methyl group using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide. This reaction selectively chlorinates the methyl group to afford the desired this compound.

An alternative starting material could be 2-(chloromethyl)thiophene. Sequential chlorination of this compound could also yield the target molecule. However, the chloromethyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic substitution, making this route potentially less efficient.

Alternative Routes via Ring Closure or Rearrangement

Ring closure reactions offer an alternative approach to constructing the substituted thiophene ring system. Several named reactions in organic chemistry are employed for the synthesis of thiophenes, which can be adapted for halogenated derivatives.

Gewald Aminothiophene Synthesis : This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. google.com While primarily for aminothiophenes, subsequent diazotization and Sandmeyer-type reactions could potentially introduce the chloro substituents.

Fiesselmann Thiophene Synthesis : This method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. orgsyn.org Further functional group manipulations would be necessary to arrive at the target structure.

Hinsberg Thiophene Synthesis : This reaction forms thiophene carboxylic acids from α-diketones and dialkyl thiodiacetates. wikipedia.org

Paal-Knorr Thiophene Synthesis : This synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form a substituted thiophene. rochester.edu

While these ring-closure methods are powerful for creating diverse thiophene structures, their application to the specific synthesis of this compound would require carefully chosen starting materials bearing the necessary chloro and chloromethyl functionalities or precursors that can be readily converted to them.

Purification and Isolation Techniques in Halogenated Thiophene Synthesis

The synthesis of halogenated thiophenes often results in a mixture of isomers and byproducts, necessitating efficient purification methods to isolate the desired compound with high purity.

Chromatographic Separations

Chromatography is a powerful technique for separating closely related compounds based on their differential partitioning between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a highly effective method for isolating pure compounds from complex mixtures. organic-chemistry.org For the separation of halogenated thiophene isomers, a reversed-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can be employed. The separation is based on the differential polarity of the isomers.

Table 1: Illustrative Preparative HPLC Parameters for Halogenated Thiophene Isomer Separation

| Parameter | Value |

| Column | Reversed-phase C18, 10 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | 100 mg of crude mixture |

Gas Chromatography (GC) : While primarily an analytical technique, preparative GC can be used for the separation of small quantities of volatile compounds like halogenated thiophenes. The choice of the stationary phase is critical for achieving good separation of isomers.

Distillation and Crystallization Strategies

Distillation : For volatile and thermally stable halogenated thiophenes, fractional distillation under reduced pressure is a common and scalable purification method. rochester.edu The separation is based on the difference in the boiling points of the components in the mixture. The efficiency of the separation is dependent on the fractionating column's length and packing material. For isomers with very close boiling points, a highly efficient column is required.

Table 2: Example of Fractional Distillation for Chlorothiophene Isomers

| Isomer | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at 20 mmHg) |

| 2-Chlorothiophene | 128-129 | ~30 |

| 3-Chlorothiophene | 135-136 | ~35 |

| 2,5-Dichlorothiophene | 161-162 | ~55 |

| 2,3-Dichlorothiophene | 172-173 | ~65 |

Crystallization : If the target halogenated thiophene is a solid at room temperature, recrystallization is an effective and economical purification technique. The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities should be either very soluble or insoluble at all temperatures. google.com

Table 3: Common Solvents for Recrystallization of Halogenated Aromatic Compounds

| Solvent(s) | Polarity | Comments |

| Ethanol | Polar | Good for moderately polar compounds. |

| Hexane | Nonpolar | Suitable for nonpolar compounds. |

| Toluene | Nonpolar | Effective for aromatic compounds. |

| Ethyl Acetate (B1210297)/Hexane | Mixed | A common solvent pair for adjusting polarity. |

| Dichloromethane/Hexane | Mixed | Another useful solvent system for a range of polarities. |

Analysis of Reaction Byproducts and Impurities

The synthesis of this compound, primarily through the chloromethylation of 2,4-dichlorothiophene, is susceptible to the formation of various byproducts and impurities. The nature and quantity of these undesired compounds are highly dependent on reaction conditions such as temperature, reagent stoichiometry, and the specific synthetic route employed. Rigorous control of these parameters is essential to maximize the yield of the desired product and simplify purification processes.

Detailed analysis of analogous chloromethylation reactions of thiophene reveals several classes of common impurities that are also relevant to the synthesis of the target compound. google.comorgsyn.org These include products of over-reaction, isomeric byproducts, condensation products, and residual starting materials.

Key Reaction Byproducts:

The primary synthetic challenge in the chloromethylation of thiophene rings is managing the reactivity of the system to prevent side reactions. Traditional methods often result in suboptimal yields, around 40-41%, due to the significant formation of hard-to-separate impurities. orgsyn.org

Polysubstituted Thiophenes: Over-reaction is a significant issue, leading to the introduction of multiple chloromethyl groups onto the thiophene ring. In analogous syntheses, the formation of compounds like 2,5-dichloromethyl-thiophene has been identified. google.com This occurs when the initially formed product undergoes a subsequent chloromethylation step.

Di-thienylmethane Derivatives: A major class of impurities arises from the condensation reaction between the chloromethylated product and another thiophene molecule (either the starting material or another product molecule). google.com The electrophilic chloromethyl group can react with another activated thiophene ring, leading to the formation of bis-thienyl-methane structures. google.comorgsyn.org Specific examples from related processes include bis-(2-thienyl)methane and chloromethyl-bis-thienyl-methane. google.comorgsyn.org These impurities are often difficult to separate from the desired product due to similar physical properties.

Isomeric Impurities: Depending on the substitution pattern of the starting thiophene, isomeric products can be formed. For instance, in the synthesis of 2-(chloromethyl)thiophene, the formation of 3-chloromethyl-thiophene has been reported as a significant impurity in certain processes. google.com The distribution of isomers is governed by the directing effects of the substituents already present on the thiophene ring.

Hydroxymethyl Derivatives: Incomplete conversion or hydrolysis of the chloromethyl group can lead to the presence of hydroxylated impurities, such as 2-chloromethyl-5-hydroxy-methyl-thiophene in related syntheses. google.com

Residual Starting Materials: Unreacted starting materials, such as thiophene or its chlorinated precursors, can remain in the final product mixture if the reaction does not proceed to completion. google.com

Strict temperature control, typically between 0-5°C, is crucial for managing the exothermic nature of the reaction and minimizing the formation of these byproducts.

The following table summarizes the major types of impurities identified in the synthesis of chloromethylated thiophenes, which are analogous to the synthesis of this compound.

Table 1: Common Byproducts and Impurities in Thiophene Chloromethylation

| Impurity Class | Specific Example (from analogous reactions) | Probable Formation Pathway |

|---|---|---|

| Polysubstitution | 2,5-Dichloromethyl-thiophene google.com | Second chloromethylation of the mono-substituted product. |

| Condensation | Bis-(2-thienyl)methane google.comorgsyn.org | Electrophilic substitution of a thiophene molecule by the chloromethylated product. |

| Condensation | Chloromethyl-bis-thienyl-methane google.com | Further reaction of bis-(2-thienyl)methane or related intermediates. |

| Isomerization | 3-Chloromethyl-thiophene google.com | Non-regioselective chloromethylation of the thiophene ring. |

| Hydrolysis/Incomplete Reaction | 2-Chloromethyl-5-hydroxy-methyl-thiophene google.com | Hydrolysis of a dichloromethylated intermediate or incomplete chlorination of a diol. |

| Polymerization | Polymeric Resins/Tars google.comgoogle.com | Self-condensation of the reactive chloromethylated product. |

| Unreacted Materials | Thiophene google.com | Incomplete conversion of the starting material. |

Chemical Transformations and Reactivity Profiling of 3,5 Dichloro 2 Chloromethyl Thiophene

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group at the 2-position of the thiophene (B33073) ring serves as a primary site for nucleophilic substitution reactions. The departure of the chloride ion is facilitated by the relative stability of the resulting intermediate, which is influenced by the electron-rich thiophene ring.

Mechanistic Studies of SN1 and SN2 Pathways

The mechanism of nucleophilic substitution at the chloromethyl group of thiophene derivatives can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is dependent on several factors including the nature of the nucleophile, the solvent polarity, and the electronic and steric effects of the substituents on the thiophene ring.

While specific kinetic studies on 3,5-dichloro-2-(chloromethyl)thiophene (B6235770) are not extensively documented in publicly available literature, the reactivity of analogous 2-(chloromethyl)thiophenes provides insight. The thiophene ring, being electron-rich, can stabilize an adjacent carbocation through resonance, which would favor an SN1 mechanism. However, the presence of two electron-withdrawing chlorine atoms on the ring in this compound is expected to destabilize the carbocation intermediate, thereby disfavoring the SN1 pathway. Consequently, the SN2 mechanism, involving a concerted backside attack by the nucleophile, is generally the more probable pathway for this compound, particularly with strong nucleophiles in polar aprotic solvents.

The transition state of the SN2 reaction is stabilized by the ability of the sulfur atom in the thiophene ring to accommodate electron density. The rate of such reactions would be sensitive to the steric hindrance around the chloromethyl group.

Reactivity with Various Nucleophiles (e.g., Cyanide, Amines, Alcohols)

The electrophilic carbon of the chloromethyl group in this compound readily reacts with a range of nucleophiles.

Cyanide: The reaction with cyanide ions, typically from a salt like sodium cyanide, leads to the formation of 3,5-dichloro-2-(cyanomethyl)thiophene. This reaction is a classic example of a nucleophilic substitution that extends the carbon chain and introduces a versatile nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amines: Primary and secondary amines react with this compound to yield the corresponding aminomethyl derivatives. These reactions are crucial for the synthesis of various biologically active molecules. The nucleophilicity of the amine plays a significant role in the reaction rate.

Alcohols: Alcohols can act as nucleophiles, particularly in their deprotonated alkoxide form, to produce ether derivatives. The reaction with alcohols is often carried out under basic conditions to generate the more potent alkoxide nucleophile.

| Nucleophile | Product | Reaction Type |

| Cyanide (CN⁻) | 3,5-Dichloro-2-(cyanomethyl)thiophene | SN2 |

| Primary/Secondary Amines (RNH₂/R₂NH) | N-(3,5-Dichlorothiophen-2-ylmethyl)amine | SN2 |

| Alcohols/Alkoxides (ROH/RO⁻) | 2-(Alkoxymethyl)-3,5-dichlorothiophene | SN2 |

Impact of Ring Substituents on Chloromethyl Reactivity

The two chlorine atoms on the thiophene ring have a profound impact on the reactivity of the chloromethyl group. Primarily, their strong inductive electron-withdrawing effect reduces the electron density of the thiophene ring. This has a dual consequence:

Destabilization of SN1 Intermediate: As mentioned, the electron withdrawal by the chlorine atoms destabilizes the potential carbocation intermediate, making the SN1 pathway less favorable.

Enhancement of Electrophilicity: The inductive effect also makes the carbon atom of the chloromethyl group more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating SN2 reactions.

Conversely, the lone pairs on the chlorine atoms can participate in resonance, donating electron density back to the ring. However, for halogens, the inductive effect typically outweighs the resonance effect in influencing reactivity at an adjacent benzylic-type position.

Electrophilic Aromatic Substitution (EAS) on the Dichlorothiophene Ring

The thiophene ring, while aromatic, is subject to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are heavily influenced by the existing substituents.

Deactivating Effects of Halogen Substituents on the Thiophene Nucleus

Halogens are generally considered deactivating groups in electrophilic aromatic substitution. rsc.org This is due to their strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles. In the case of this compound, the presence of two chlorine atoms significantly deactivates the thiophene ring towards EAS. The reaction, therefore, would require harsher conditions (e.g., stronger electrophiles, higher temperatures) compared to unsubstituted thiophene.

Directing Effects of Halogen and Chloromethyl Groups

In electrophilic aromatic substitution, the existing substituents on the ring direct the incoming electrophile to specific positions.

Halogens (Chloro groups): Despite being deactivating, halogens are ortho-, para-directors. This is because the resonance effect, where a lone pair from the halogen can stabilize the arenium ion intermediate, is most effective when the electrophile attacks the ortho or para positions. In this compound, the only available position for substitution is the 4-position. The 3- and 5-positions are already substituted with chlorine atoms.

Chloromethyl Group: The chloromethyl group (-CH₂Cl) is generally considered to be a weakly deactivating group due to the electron-withdrawing nature of the chlorine atom. However, like other alkyl groups, it is an ortho-, para-director. In this specific molecule, the chloromethyl group is at the 2-position. Its directing influence would also favor substitution at the 4-position (para to the chloromethyl group).

Therefore, the combined directing effects of the two chlorine atoms and the chloromethyl group would strongly favor electrophilic attack at the C4 position of the thiophene ring, should the reaction conditions be vigorous enough to overcome the deactivating effects.

Friedel-Crafts Reactions and Unusual Regioselectivity in Related Chlorinated Thiophenes

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, is extensively utilized for the acylation and alkylation of thiophene and its derivatives. wikipedia.orgnih.gov In the case of unsubstituted thiophene, these reactions exhibit a high degree of regioselectivity, preferentially occurring at the 2- and 5-positions. echemi.comstackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at these positions, which can be depicted through a larger number of resonance structures compared to attack at the 3- or 4-positions. echemi.comstackexchange.com The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), or zinc halides. google.comgoogle.com The choice of catalyst can be crucial; for instance, zinc halides have been shown to be effective in smaller quantities and can circumvent some of the side reactions and complex formations associated with stronger Lewis acids like AlCl₃. google.com

However, the substitution pattern on the thiophene ring, particularly the presence of chlorine atoms, can significantly influence the regioselectivity of Friedel-Crafts reactions. While comprehensive studies specifically on this compound are not extensively detailed in the reviewed literature, principles from related chlorinated thiophenes can provide insights. For instance, in the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with various aromatic compounds, the substitution pattern of the products is influenced by the nature of the reactants and the reaction conditions.

Electron-donating or withdrawing groups on the thiophene nucleus direct the incoming electrophile. For chlorinated thiophenes, the chlorine atoms act as deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing. The interplay between the directing effects of the sulfur heteroatom and the chlorine substituents, along with steric hindrance, dictates the final regiochemical outcome. For a molecule like this compound, the 4-position is the only available site for substitution on the thiophene ring. Therefore, any Friedel-Crafts reaction would be expected to occur at this position, assuming the reaction is feasible under the deactivating influence of the chlorine atoms.

Unusual regioselectivity has been observed in the electrophilic substitution of other substituted thiophenes. For example, the Friedel-Crafts reaction of a chlorophyll-a derivative with benzothiophene (B83047) resulted in exclusive β-substitution, a reversal of the typical α-selectivity, highlighting how the structure of the electrophile and the specific thiophene derivative can lead to unexpected outcomes. researchgate.net

Cross-Coupling Reactions Involving Ring-Bound Chlorine Atoms

The chlorine atoms attached to the thiophene ring in this compound are amenable to various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of more complex substituted thiophenes.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. nih.gov This reaction has been successfully applied to dichlorinated heteroaromatic systems. For instance, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been shown to proceed selectively. nih.govdocumentsdelivered.com At room temperature, monosubstitution occurs, while at higher temperatures (refluxing toluene), disubstitution is achieved. nih.gov This demonstrates that temperature can be a key factor in controlling the extent of the reaction.

The choice of catalyst and ligands is also critical. Palladium(II) acetate (B1210297) in combination with bulky, electron-rich phosphine (B1218219) ligands like SPhos has proven effective for the Suzuki-Miyaura coupling of bromothiophenes, allowing for low catalyst loading and achieving high yields. nih.govsemanticscholar.org The synthesis of various diarylethenes has been accomplished through the Suzuki-Miyaura coupling of 1,2-dichlorohexafluorocyclopentene (B1213219) with arylboronic acids, further showcasing the utility of this reaction for chlorinated substrates. rsc.org While specific examples for this compound are not detailed, the principles from these related systems suggest that Suzuki-Miyaura coupling should be a viable method for its functionalization. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals like nickel and copper can catalyze cross-coupling reactions of chlorinated thiophenes. Nickel-catalyzed Kumada reactions have been used to prepare methylated thiophene derivatives. nih.gov Copper-catalyzed reactions have also been employed in the synthesis of thiophene-containing compounds. acs.org These alternative catalytic systems can sometimes offer different reactivity profiles or be more cost-effective than palladium-based systems. The reactivity in these couplings is influenced by the nature of both the metallic catalyst and the substrates.

Chemo- and Regioselective Control in Dichloro-substituted Systems

In di- and poly-halogenated systems, achieving selective reaction at a specific halogen atom is a significant challenge. The relative reactivity of the C-Cl bonds in this compound can be influenced by several factors. Generally, in heteroaromatic systems, the reactivity of a C-X bond is affected by its position relative to the heteroatom. For instance, in dihalogenated N-heteroarenes, halides adjacent to the nitrogen are typically more reactive. nih.gov However, the use of sterically hindered ligands can invert this conventional selectivity. nih.gov

For dichlorothiophenes, the electronic environment of each chlorine atom is different, which can be exploited to achieve regioselectivity. The chlorine at the 5-position is adjacent to the sulfur atom, which may influence its reactivity compared to the chlorine at the 3-position. In the case of 3,5-dichloro-1,2,4-thiadiazole, selective mono-arylation at the 5-position was achieved at room temperature, indicating a higher reactivity of the C5-Cl bond under those specific Suzuki-Miyaura conditions. nih.gov This suggests that by carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to selectively functionalize one of the chlorine atoms in this compound. researchgate.netnih.gov

Cycloaddition Reactions and Formation of Fused Thiophene Systems

While the aromaticity of the thiophene ring generally makes it less reactive in cycloaddition reactions compared to less aromatic heterocycles like furan, such reactions can occur under specific conditions, leading to the formation of fused ring systems. researchtrends.net

[3+2] Cycloaddition with Thiocarbonyl Ylides and Dihydro/Tetrahydrothiophene (B86538) Formation

A notable cycloaddition reaction involving thiocarbonyl ylides provides a synthetic route to dihydro- and tetrahydrothiophene derivatives. fu-berlin.denih.gov Thiocarbonyl ylides, acting as 1,3-dipoles, can undergo a [3+2] cycloaddition with various dipolarophiles, including alkenes and alkynes. acs.org This reaction is a powerful tool for constructing five-membered sulfur-containing rings. researchgate.netnuph.edu.ua

The thiocarbonyl ylide can be generated in situ from precursors like chloromethyl trimethylsilylmethyl sulfide. nuph.edu.ua The subsequent cycloaddition with an activated multiple bond leads to the formation of functionalized tetrahydrothiophenes, often with high stereoselectivity. nuph.edu.ua These resulting dihydro- and tetrahydrothiophene products are versatile intermediates that can be further transformed into other valuable compounds. fu-berlin.denih.gov While the direct participation of the thiophene ring of this compound as the dipolarophile in such a reaction is not explicitly documented, the principles of [3+2] cycloaddition offer a potential pathway for the construction of more complex, fused thiophene systems. thieme-connect.com For instance, a nucleophilic cycloaddition of thiocyanates with C60 has been used to afford C60-fused 2-iminotetrahydrothiophene derivatives. nih.gov

Pericyclic Reactions for Constructing Complex Molecular Architectures

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for the construction of complex molecular architectures. nih.gov The participation of thiophene and its derivatives in such reactions, particularly cycloadditions, is significantly influenced by the aromatic character of the thiophene ring.

Thiophenes are generally poor dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to their inherent aromaticity. researchgate.net The disruption of this aromatic system during the course of the reaction is energetically unfavorable. The presence of electron-withdrawing substituents, such as the chlorine atoms in this compound, further deactivates the thiophene ring towards normal-electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor. Consequently, it is unlikely that this compound would act as an effective diene under standard thermal conditions. Reactions of this nature with thiophene derivatives often require harsh conditions, such as high pressure, to proceed. rsc.org

However, the electronic properties of this compound could potentially allow it to participate in inverse-electron-demand Diels-Alder reactions, where the electron-demand is reversed, and the thiophene would act as the electron-poor component reacting with an electron-rich dienophile.

Another potential avenue for engaging this compound in pericyclic reactions involves the modification of the thiophene ring to reduce its aromaticity. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would disrupt the aromatic system and render the resulting compound more reactive as a diene in Diels-Alder reactions. While there are no specific reports on the pericyclic reactions of this compound, the general reactivity patterns of thiophenes in such transformations are summarized in the table below.

| Reaction Type | Reactivity of Thiophene Derivatives | Potential for this compound |

| [4+2] Cycloaddition (Diels-Alder) | Generally unreactive as dienes due to aromaticity. Reactivity can be enhanced by high pressure or conversion to thiophene-S-oxides. | Expected to be a poor diene in normal-electron-demand reactions. May participate in inverse-electron-demand reactions or after oxidation of the sulfur atom. |

| [3+2] Cycloaddition | Thiophenes can react with 1,3-dipoles such as nitrile oxides. cmu.edu | Could potentially undergo cycloaddition with suitable 1,3-dipoles, though specific examples are not documented. |

| Electrocyclic Reactions | Can occur in polycyclic systems containing a thiophene ring, often involving ring-opening or ring-closing reactions. | No specific data available. Likely to be limited to more complex derivatives. |

| Sigmatropic Rearrangements | Rearrangements such as the wikipedia.orgwikipedia.org-sigmatropic rearrangement (e.g., Claisen rearrangement) can occur with appropriately substituted thiophenes. libretexts.orgwikipedia.org | Would require specific functionalization of the side chains to enable such rearrangements. |

Radical Reactions and Single-Electron Transfer Processes

The chloromethyl group of this compound provides a handle for initiating radical reactions. One of the most significant applications in this area is Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.org The mechanism involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex to generate a radical that can propagate polymerization. researchgate.net

Given that alkyl halides are effective initiators for ATRP, it is plausible that this compound could serve as an initiator for the polymerization of various monomers. The chloromethyl group can be activated by a suitable transition metal catalyst, such as a copper(I) complex, to generate a thienylmethyl radical. This radical can then initiate the polymerization of monomers like styrene (B11656) or acrylates. The resulting polymer chains would possess a 3,5-dichlorothienyl moiety at one end. While specific studies employing this compound as an ATRP initiator are not prevalent in the literature, the principle is well-established with other chloromethylated aromatic compounds. cmu.edu

Single-electron transfer (SET) processes represent another facet of the radical chemistry of halogenated aromatic compounds. In the context of this compound, SET could be involved in certain metal-mediated reactions or under electrochemical conditions. For instance, reduction of the C-Cl bonds by a single electron could lead to the formation of radical anions, which could then undergo further transformations.

| Radical Process | Description | Potential Role of this compound |

| Atom Transfer Radical Polymerization (ATRP) | A controlled polymerization technique initiated by an alkyl halide and a transition metal catalyst. researchgate.net | The chloromethyl group can potentially act as an initiation site for the polymerization of various monomers. |

| Radical Cyclization | Intramolecular cyclization reactions involving radical intermediates. | Derivatives of this compound with appropriate unsaturation could undergo radical cyclization. |

| Single-Electron Transfer (SET) Reactions | Reactions initiated by the transfer of a single electron to or from the substrate. | Could be involved in reductive or oxidative transformations, potentially leading to the cleavage of C-Cl bonds. |

Functional Group Interconversions on the Thiophene Framework

The presence of three halogen atoms in this compound allows for a wide range of functional group interconversions, providing pathways to a diverse array of substituted thiophenes. These transformations can be broadly categorized into reactions involving the chloromethyl group and those involving the chloro-substituents on the thiophene ring.

The chloromethyl group is susceptible to nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines, alkoxides, or thiolates would yield the corresponding aminomethyl, alkoxymethyl, or thiomethyl derivatives. nih.gov

The chlorine atoms on the thiophene ring are less reactive towards nucleophilic aromatic substitution than the chloromethyl group. However, they can readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or vinyl substituents at the 3- and 5-positions. The differential reactivity of the two chloro-substituents may allow for selective or sequential couplings. nih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling with terminal alkynes can be employed to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines provides a direct route to aminothiophenes.

Furthermore, the chloro-substituents can be converted to other functional groups through metallation. For example, reaction with strong bases like lithium diisopropylamide (LDA) or organolithium reagents could lead to lithiated intermediates, which can then be trapped with various electrophiles. researchgate.net Similarly, the formation of Grignard reagents might be possible, although the presence of the reactive chloromethyl group could lead to complications. orgsyn.orgresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution (on -CH₂Cl) | Amines, alkoxides, thiolates, cyanides | Substituted methylthiophenes |

| Suzuki Coupling (on ring-Cl) | R-B(OH)₂, Pd catalyst, base | Aryl- or vinyl-substituted thiophenes |

| Sonogashira Coupling (on ring-Cl) | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted thiophenes |

| Buchwald-Hartwig Amination (on ring-Cl) | Amine, Pd catalyst, base | Amino-substituted thiophenes |

| Lithiation (on ring-Cl) | Strong base (e.g., LDA), then electrophile | Functionalized thiophenes |

| Grignard Formation (on ring-Cl) | Mg, THF (potential for side reactions) | Thienylmagnesium halides |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Advanced Materials with Tailored Electronic and Optical Properties

The incorporation of halogen atoms, particularly chlorine, into the backbone of conjugated polymers is a well-established strategy for tuning their electronic and optical properties. The electronegativity and size of the chlorine atom can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its morphology and solubility.

3,5-Dichloro-2-(chloromethyl)thiophene (B6235770) represents a potential building block for the synthesis of novel conjugated polymers. The dichloro-substituted thiophene (B33073) core can be incorporated into a polymer chain through various polymerization techniques, such as direct arylation polymerization or Stille and Suzuki coupling reactions. The resulting polymers would possess a chlorinated thiophene unit, which is known to influence the electronic properties of the material. ep2-bayreuth.de The chloromethyl group offers a further point for modification, either before or after polymerization, allowing for the introduction of side chains to control solubility and intermolecular interactions.

The development of new monomers is crucial for advancing the field of organic electronics. researchgate.net this compound can be envisioned as a starting material for the synthesis of a variety of novel monomers. The reactive chlorines can be substituted or coupled to other aromatic or heterocyclic units to create monomers with specific electronic donor-acceptor characteristics. For example, the chloromethyl group can be readily converted to other functional groups, such as aldehydes, amines, or phosphonates, which are common functionalities for monomer synthesis and subsequent polymerization.

The energy levels of conjugated polymers, particularly the HOMO-LUMO gap (band gap), are critical determinants of their performance in optoelectronic devices. nih.gov The introduction of electron-withdrawing groups, such as chlorine atoms, onto the polymer backbone is a common strategy to lower the HOMO energy level. ep2-bayreuth.de This can lead to improved air stability and a higher open-circuit voltage in organic solar cells.

Synthetic Routes to Ligands and Chelating Agents

While direct examples involving this compound are scarce, the general reactivity of chloromethylated thiophenes provides a basis for proposing potential synthetic routes. Ligands and chelating agents often feature heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus, which can act as nucleophiles.

One could envision the synthesis of bidentate or polydentate ligands by reacting this compound with molecules containing multiple nucleophilic sites. For instance, reaction with a diamine, dithiol, or a molecule containing both amino and hydroxyl functionalities could lead to the formation of acyclic or cyclic chelating agents. The thiophene sulfur atom, along with the introduced heteroatoms, could then coordinate to a metal center.

A hypothetical reaction is presented in the table below, illustrating the general approach to synthesizing a simple bidentate ligand.

| Reactant 1 | Reactant 2 | Product | Potential Application |

| This compound | 2-Picolylamine | N-((3,5-dichlorothiophen-2-yl)methyl)pyridin-2-ylmethanamine | Bidentate ligand for transition metal catalysis |

This table outlines a potential synthetic pathway. The product, with its thiophene and pyridine (B92270) moieties, could act as a bidentate ligand in coordination chemistry, with potential applications in catalysis or materials science.

Methodologies for Installing Quaternary Carbon Centers

The construction of quaternary carbon centers, which are carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. One established method for their formation is the alkylation of enolates derived from active methylene (B1212753) compounds.

In this context, this compound could serve as an electrophile in reactions with stabilized carbanions. For example, the reaction with a malonic ester derivative in the presence of a suitable base would introduce the 3,5-dichlorothienylmethyl group. A subsequent alkylation step with a different electrophile would then generate a quaternary carbon center.

The following table details a proposed two-step sequence for the formation of a quaternary carbon center.

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

| 1 | Diethyl malonate, this compound | Sodium ethoxide | Diethyl 2-((3,5-dichlorothiophen-2-yl)methyl)malonate | Introduction of the thiophene moiety |

| 2 | Diethyl 2-((3,5-dichlorothiophen-2-yl)methyl)malonate, Methyl iodide | Sodium ethoxide | Diethyl 2-((3,5-dichlorothiophen-2-yl)methyl)-2-methylmalonate | Formation of the quaternary carbon center |

This sequence illustrates a plausible, albeit not explicitly documented, method for utilizing this compound to construct a molecule containing a quaternary carbon. The resulting product could be a precursor for more complex molecular architectures with potential applications in medicinal chemistry or materials science.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3,5-Dichloro-2-(chloromethyl)thiophene (B6235770), a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer the initial and most crucial data for structural verification. The chemical shifts (δ) are influenced by the electron density around the nuclei, which is significantly affected by the electronegative chlorine atoms and the sulfur heteroatom in the thiophene (B33073) ring.

In the ¹H NMR spectrum of this compound, two distinct signals are expected. The protons of the chloromethyl group (-CH₂Cl) would appear as a singlet, as there are no adjacent protons to cause splitting. The single proton on the thiophene ring (at position 4) would also appear as a singlet. The expected chemical shifts are influenced by the surrounding chloro-substituents.

The ¹³C NMR spectrum is anticipated to show four distinct signals, corresponding to the four unique carbon environments in the thiophene ring and one for the chloromethyl group. The carbons directly bonded to chlorine atoms (C2, C5) will be significantly deshielded, appearing at a higher chemical shift. The carbon bearing the chloromethyl group (C2) and the other ring carbons (C3, C4) will also have characteristic shifts.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~7.0-7.2 (s, 1H) | - |

| -CH₂Cl | ~4.7-4.9 (s, 2H) | - |

| C2 | - | ~135-140 |

| C3 | - | ~128-132 |

| C4 | - | ~125-128 |

| C5 | - | ~120-125 |

| -CH₂Cl | - | ~40-45 |

Note: These are predicted values based on data for similar compounds and general substituent effects. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands for Thiophene Ring and Chloromethyl Group

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the chloromethyl group.

Thiophene Ring Vibrations:

C-H stretching of the aromatic proton typically appears in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1400 cm⁻¹ region.

Ring breathing and other skeletal vibrations give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

C-S stretching vibrations are often observed in the 850-600 cm⁻¹ range.

Chloromethyl Group Vibrations:

C-H stretching of the -CH₂- group will appear in the 3000-2850 cm⁻¹ region.

A characteristic CH₂ scissoring (bending) vibration is expected around 1450 cm⁻¹.

The C-Cl stretching vibration of the chloromethyl group typically gives a strong absorption in the 800-600 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thiophene Ring | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1400 | |

| C-S Stretch | 850-600 | |

| Chloromethyl Group | C-H Stretch | 3000-2850 |

| CH₂ Scissoring | ~1450 | |

| C-Cl Stretch | 800-600 |

Correlation with Molecular Vibrational Modes

Each absorption band in the IR and Raman spectra corresponds to a specific molecular vibrational mode, such as stretching, bending, rocking, or twisting of the chemical bonds. For a molecule like this compound, the large number of atoms results in a complex vibrational spectrum. Theoretical calculations, often using density functional theory (DFT), can be employed to predict the vibrational frequencies and modes. By comparing the calculated spectrum with the experimental data, a detailed assignment of the observed bands to specific molecular motions can be achieved. This correlation provides a deeper understanding of the molecule's dynamic behavior and confirms the structural assignments made by NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It provides critical information regarding the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. measurlabs.comalevelchemistry.co.uk By measuring the exact mass of the molecular ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov

For this compound (C₅H₃Cl₃S), HRMS would be used to confirm its elemental composition. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S). Furthermore, the presence of three chlorine atoms and one sulfur atom creates a distinctive isotopic pattern for the molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) due to the natural abundance of their heavier isotopes (³⁷Cl and ³⁴S). This isotopic signature provides definitive confirmation of the number of chlorine and sulfur atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of C₅H₃Cl₃S This table illustrates the expected output from an HRMS analysis for the specified compound.

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₅H₃³⁵Cl₃³²S]⁺ | 200.00 | 100.0 |

| [C₅H₃³⁵Cl₂³⁷Cl³²S]⁺ | 202.00 | 97.7 |

| [C₅H₃³⁵Cl³⁷Cl₂³²S]⁺ | 204.00 | 31.7 |

Note: The presence of the ³⁴S isotope would contribute minor additional peaks to this cluster.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgspectroinlets.com It is widely used for separating and identifying volatile organic compounds in a mixture and is a standard method for assessing the purity of a substance. thermofisher.comagri.edu.tr

In the analysis of this compound, a sample would be injected into the GC, where it is vaporized and separated from any volatile impurities as it passes through a capillary column. etamu.edu The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The resulting chromatogram would ideally show a single, sharp peak corresponding to the target compound at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. Any minor peaks would indicate the presence of impurities, which could be identified by their respective mass spectra.

Table 2: Illustrative GC-MS Purity Analysis Data This table represents a typical data format for a purity assessment of a this compound sample.

| Peak No. | Retention Time (min) | Component Identity | Relative Peak Area (%) |

|---|---|---|---|

| 1 | 12.45 | This compound | 99.2 |

| 2 | 10.82 | Impurity A | 0.5 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijsred.commt.com This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals and provides information about the electronic structure of a molecule, particularly conjugated systems. du.edu.egijnrd.org

The UV-Vis spectrum of this compound is determined by electronic transitions within the molecule. The thiophene ring contains a conjugated system of π-electrons. The absorption of UV radiation promotes these electrons from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO). nih.gov This π → π* transition is characteristic of conjugated systems and typically results in strong absorption bands in the UV region. The substituents on the thiophene ring—two chlorine atoms and a chloromethyl group—can influence the precise wavelength of maximum absorption (λmax).

The electronic properties of the thiophene ring are modified by its substituents. Chlorine atoms are electron-withdrawing through induction but can be weakly electron-donating through resonance. These effects alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov Changes in the energy gap between the HOMO and LUMO directly impact the wavelength of light absorbed. A smaller energy gap results in absorption at a longer wavelength (a bathochromic or red shift), while a larger gap leads to absorption at a shorter wavelength (a hypsochromic or blue shift). acs.org The specific substitution pattern of this compound, with chlorine atoms flanking the sulfur and a chloromethyl group adjacent to it, dictates the net electronic effect and thus its characteristic UV absorption spectrum.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rdd.edu.iq It is widely used for determining various molecular properties, including optimized geometries and vibrational frequencies. nih.gov

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy on the potential energy surface. For this, a method like B3LYP with a basis set such as 6-311++G(d,p) is commonly employed. nih.govtandfonline.com The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. In the thiophene (B33073) ring, the C-S bond angles are indicative of the sulfur atom's hybridization. nih.gov

Conformational analysis for 3,5-Dichloro-2-(chloromethyl)thiophene (B6235770) would primarily focus on the rotation of the chloromethyl (-CH₂Cl) group around the C2-C(methylene) single bond. By calculating the energy at different rotational angles (dihedral angle S-C2-C-Cl), a potential energy curve can be generated to identify the most stable conformer (the global minimum) and any rotational barriers.

Illustrative Data Table: Predicted Geometric Parameters for this compound Note: The following values are hypothetical and based on typical parameters for substituted thiophenes found in computational studies, as specific data for this molecule is not available.

| Parameter | Description | Expected Value |

| r(S-C2) | Bond length between Sulfur and Carbon 2 | ~1.72 Å |

| r(C3-C4) | Bond length between Carbon 3 and Carbon 4 | ~1.42 Å |

| r(C5=C4) | Bond length between Carbon 5 and Carbon 4 | ~1.37 Å |

| r(C2-C(H₂)) | Bond length of the chloromethyl C-C bond | ~1.50 Å |

| r(C3-Cl) | Bond length of the C3-Chlorine bond | ~1.74 Å |

| r(C5-Cl) | Bond length of the C5-Chlorine bond | ~1.73 Å |

| a(C2-S-C5) | Bond angle within the thiophene ring | ~91-92° |

| a(S-C2-C3) | Bond angle within the thiophene ring | ~112° |

| d(S-C2-C-Cl) | Dihedral angle of the chloromethyl group | To be determined |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. psu.edu The calculated vibrational modes can be correlated with experimental spectra to assign specific absorption bands to particular molecular motions. iosrjournals.org

For a substituted thiophene, characteristic vibrations would include:

C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region for heteroaromatic compounds. iosrjournals.org

C-C Ring Stretching: Multiple bands are expected between 1300 and 1550 cm⁻¹. iosrjournals.org

C-S Stretching: These modes for thiophene rings are often found in the 850-600 cm⁻¹ region. iosrjournals.org

C-Cl Stretching: The presence of chlorine atoms would introduce C-Cl stretching modes, typically below 800 cm⁻¹.

CH₂ Vibrations: The chloromethyl group would exhibit its own characteristic stretching, bending, wagging, and twisting modes.

The calculated frequencies are often scaled by an empirical factor to better match experimental values, a procedure known as the scaled quantum mechanical force field (SQMFF) methodology. iosrjournals.org

Illustrative Data Table: Predicted Key Vibrational Frequencies for this compound Note: These are representative frequencies for illustrative purposes, based on studies of similar substituted thiophenes. iosrjournals.orgepstem.net

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| ν(C4-H) | Aromatic C-H stretch | ~3110 |

| ν(C=C) | Thiophene ring stretching | ~1520 |

| ν(C-C) | Thiophene ring stretching | ~1415, 1350 |

| ν(C-S) | Ring C-S stretching | ~850, 650 |

| ν(C-Cl) | C-Cl stretching (ring) | ~750 |

| δ(CH₂) | CH₂ scissoring/bending | ~1450 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govtandfonline.com Theoretical chemical shifts are calculated as shielding tensors and are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. nih.gov This correlation is invaluable for confirming the molecular structure and assigning signals in complex spectra.

For this compound, key predicted shifts would include the single aromatic proton (H4), the methylene (B1212753) protons (-CH₂Cl), and the four unique carbon atoms of the thiophene ring, as well as the methylene carbon.

Data Table: Expected NMR Chemical Shifts for this compound Note: Specific DFT-calculated values are not available. The table indicates the atoms for which shifts would be predicted.

| Atom | Type | Expected Chemical Shift Range (ppm) |

| H4 | ¹H | Aromatic region, influenced by adjacent Cl |

| -CH₂- | ¹H | Aliphatic region, deshielded by Cl and ring |

| C2 | ¹³C | Aromatic, attached to S and CH₂Cl |

| C3 | ¹³C | Aromatic, attached to Cl |

| C4 | ¹³C | Aromatic, attached to H |

| C5 | ¹³C | Aromatic, attached to S and Cl |

| -CH₂- | ¹³C | Aliphatic, attached to Cl |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. By calculating the electrostatic potential on the molecule's electron density surface, an MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These regions are typically color-coded, with red indicating areas of high negative potential (prone to electrophilic attack) and blue indicating areas of high positive potential (prone to nucleophilic attack).

For this compound, an MEP analysis would be expected to reveal:

Positive Potential: Regions of positive potential (blue) would be anticipated around the hydrogen atoms of the chloromethyl group and, to a lesser extent, the hydrogen atom on the thiophene ring. The carbon atom of the chloromethyl group (-CH₂Cl) would be a significant electrophilic center due to the electron-withdrawing effects of the adjacent chlorine atom and the dichlorothiophene ring.

This analysis is vital for predicting how the molecule interacts with other reagents. For instance, the MEP map would guide the understanding of its reactivity in nucleophilic substitution reactions at the chloromethyl group or electrophilic addition reactions on the thiophene ring. Studies on other substituted thiophenes confirm that MEP is effective in identifying sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex calculated wavefunctions into localized bonding, lone pair, and anti-bonding orbitals. This method quantifies intramolecular interactions, such as hyperconjugation, and reveals the nature of charge transfer between different parts of the molecule.

An NBO analysis of this compound would elucidate several key electronic features:

Hyperconjugative Interactions: The analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Significant interactions would be expected between the lone pair orbitals of the sulfur and chlorine atoms and the antibonding orbitals (σ) of adjacent C-C and C-S bonds. For example, the delocalization from a chlorine lone pair (nCl) to an adjacent C-C antibonding orbital (σC-C) stabilizes the molecule and affects bond lengths and strengths.

Hybridization: The analysis would also describe the hybridization of each atomic orbital, offering insights into the geometry and bonding angles within the molecule.

Such studies on related thiophene systems have been instrumental in explaining their stability and electronic properties.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an indispensable tool for mapping out the entire pathway of a chemical reaction, from reactants to products. By calculating the energies of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products, researchers can construct a detailed reaction profile. For this compound, this approach could be used to study various reactions, such as nucleophilic substitutions at the chloromethyl group or metal-catalyzed cross-coupling reactions.

A critical aspect of mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate according to Transition State Theory.

For a hypothetical Sₙ2 reaction where a nucleophile (e.g., OH⁻) attacks the chloromethyl group of this compound, computational modeling would:

Locate the geometry of the pentacoordinate carbon transition state.

Confirm it is a true transition state by frequency analysis (identifying a single imaginary frequency corresponding to the bond-breaking/bond-forming process).

Calculate the activation energy. A lower activation energy implies a faster reaction.

By comparing the activation energies for different potential reaction pathways, the most favorable mechanism can be determined.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction (Note: This data is hypothetical and serves to illustrate the output of such a computational study.)

| Reaction Pathway | Nucleophile | Activation Energy (Ea) in kcal/mol |

| Sₙ2 Substitution | OH⁻ | 18.5 |

| Sₙ1 (Carbocation formation) | H₂O (solvolysis) | 25.2 |

| E2 Elimination | OEt⁻ | 22.1 |

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism by stabilizing or destabilizing reactants, transition states, and products. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and effective for capturing bulk electrostatic effects.

Explicit Solvation Models: One or more solvent molecules are explicitly included in the calculation, allowing for the study of specific interactions like hydrogen bonding between the solvent and the solute.

For reactions involving the polar this compound, the choice of solvent would be critical. A polar protic solvent would be expected to stabilize ionic intermediates and transition states, potentially favoring an Sₙ1 mechanism over an Sₙ2 mechanism, an effect that could be precisely quantified through computational modeling.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is crucial for applications in photonics, telecommunications, and optical data storage. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating key parameters like the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

While this compound does not possess the typical donor-π-acceptor (D-π-A) structure often associated with strong NLO materials, its electronic properties can still be evaluated. The presence of the electron-rich thiophene ring and polar C-Cl bonds could lead to a modest NLO response. Theoretical calculations would involve:

Optimizing the molecular geometry.

Applying a simulated external electric field.

Calculating the resulting dipole moment to determine the polarizability and hyperpolarizability tensors.

Studies on other substituted thiophenes have shown that strategic placement of electron-donating and withdrawing groups can significantly enhance NLO properties. Computational screening allows for the virtual design and evaluation of derivatives of this compound to optimize any potential NLO response.

Table 2: Illustrative Predicted NLO Properties (Note: Values are hypothetical, based on typical ranges for similar organic molecules.)

| Compound | Dipole Moment (μ) in Debye | Polarizability (α) in esu | First Hyperpolarizability (β) in esu |

| Thiophene | 0.55 | 7.5 x 10⁻²⁴ | 0.2 x 10⁻³⁰ |

| This compound | 1.8 (Estimated) | 1.5 x 10⁻²³ (Estimated) | 1.1 x 10⁻³⁰ (Estimated) |

| p-Nitroaniline (Reference NLO molecule) | 6.2 | 1.2 x 10⁻²³ | 9.2 x 10⁻³⁰ |

Computational Tools for Chemoinformatics and Database Exploration

Chemoinformatics involves the use of computational tools to organize, analyze, and predict chemical and biological data. For a compound like this compound, chemoinformatics databases are the first stop for any investigation.

Database Search: Large chemical repositories such as PubChem, ChemSpider, and ChEMBL can be searched to find known information, including physical properties, spectral data, suppliers, and published literature.

In Silico Property Prediction: If experimental data is scarce, various online tools and software packages can predict a wide range of properties. For example, platforms like SwissADME or Molinspiration can estimate pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), toxicity, and drug-likeness parameters based on the molecule's structure.

Similarity Searching: These databases allow for searching based on structural similarity. This can identify related compounds that may have been studied more extensively, providing valuable clues about the potential reactivity, biological activity, or material properties of the target molecule.

These chemoinformatic approaches are essential for leveraging existing chemical knowledge and guiding future experimental and computational research efforts efficiently.

Future Research Directions and Emerging Paradigms for 3,5 Dichloro 2 Chloromethyl Thiophene

Development of Sustainable and Green Synthetic Protocols